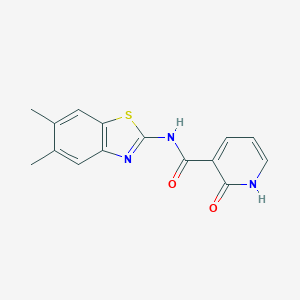
1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine, also known as CCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CCP is a heterocyclic compound that belongs to the class of pyrrolidines, which are commonly used as building blocks in organic synthesis.
作用機序
The mechanism of action of 1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine is not fully understood. However, it is believed that this compound exerts its effects by modulating the activity of various signaling pathways involved in inflammation, apoptosis, and cell growth. Specifically, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. This compound also activates the JNK/p38 MAPK signaling pathway, which is involved in the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, this compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. This compound has also been found to reduce the expression of MMP-9, an enzyme that is involved in the degradation of extracellular matrix proteins, which are essential for tissue repair and remodeling.
実験室実験の利点と制限
One of the advantages of using 1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine in lab experiments is its relatively simple synthesis method. Moreover, this compound is a stable compound that can be easily stored and transported. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments. Moreover, this compound has not been extensively studied in vivo, which limits its potential applications in animal studies.
将来の方向性
There are several future directions for the research on 1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine. One of the potential applications of this compound is in the treatment of cancer. Further studies are needed to determine the efficacy of this compound in inhibiting the growth of cancer cells in vivo. Moreover, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. Further studies are needed to determine the mechanism of action of this compound in neuroprotection. Additionally, this compound has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Further studies are needed to determine the efficacy of this compound in reducing inflammation and pain in vivo.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. This compound exerts its effects by modulating the activity of various signaling pathways involved in inflammation, apoptosis, and cell growth. This compound has several advantages and limitations for lab experiments, and there are several future directions for the research on this compound, including its potential applications in the treatment of cancer, neurodegenerative diseases, and inflammatory diseases.
合成法
1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine can be synthesized through a multistep process that involves the reaction of cyclohexenylmethylamine with α,β-unsaturated aldehydes. The reaction proceeds through a Michael addition followed by a cyclization step to form the pyrrolidine ring. The resulting product can be purified through column chromatography to obtain pure this compound.
科学的研究の応用
1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine has been extensively studied for its potential applications in drug discovery and development. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. Moreover, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
| 18205-60-2 | |
分子式 |
C11H17N |
分子量 |
163.26 g/mol |
IUPAC名 |
1-(cyclohex-3-en-1-ylidenemethyl)pyrrolidine |
InChI |
InChI=1S/C11H17N/c1-2-6-11(7-3-1)10-12-8-4-5-9-12/h1-2,10H,3-9H2 |
InChIキー |
KIEOJVRTCDEYFN-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C=C2CCC=CC2 |
正規SMILES |
C1CCN(C1)C=C2CCC=CC2 |
同義語 |
1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(NE)-4-methyl-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231158.png)


![(2R,4R,5R)-2-(hydroxymethyl)-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolane-3,4-diol](/img/structure/B231171.png)

![1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene](/img/structure/B231183.png)



![ethyl 3a,6-dimethyl-7-oxo-6,7-dihydropyrazolo[1,5-a]pyridine-1(3aH)-carboxylate](/img/structure/B231191.png)


